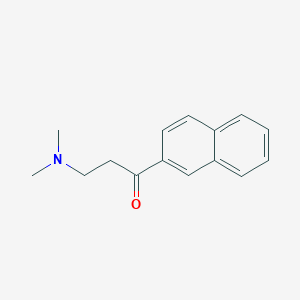

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one

Description

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one is a tertiary amine-containing ketone derivative with the molecular formula C₁₅H₁₇NO (average mass: 227.31 g/mol) . Its structure features a dimethylamino group at the β-position of the propan-1-one backbone and a naphthalen-2-yl group at the carbonyl terminus. Key spectral data include:

- ¹H-NMR (CDCl₃): δ 2.91 (s, 3H, NCH₃), 3.09 (s, 3H, NCH₃), and aromatic proton signals between δ 7.46–8.40 .

- IR (KBr): Peaks at 1636 cm⁻¹ (C=O stretch) and 2809 cm⁻¹ (C-N stretch) .

This compound is a critical intermediate in synthesizing Bedaquiline, a tuberculosis drug, where it serves as a precursor for the naphthalene-containing pharmacophore . Its hydrochloride salt (CAS: 5409-58-5) is a white to off-white powder with improved solubility in methanol, enhancing its utility in pharmaceutical manufacturing .

Properties

IUPAC Name |

3-(dimethylamino)-1-naphthalen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIOJYCFLAYASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328233 | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2752-87-6 | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene and dimethylamine as the primary starting materials.

Formation of Intermediate: Naphthalene undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-(naphthalen-2-yl)ethanone.

Amination: The intermediate 1-(naphthalen-2-yl)ethanone is then subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one.

Industrial Production Methods

In an industrial setting, the production of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include:

Oxidation: Naphthalene-2-carboxylic acid.

Reduction: 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Biological Activity

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one, also known as a Mannich base, is a compound of significant interest in medicinal chemistry due to its analgesic and potential anti-inflammatory properties. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The molecular formula of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one is C₁₅H₁₈ClNO, with a molecular weight of 263.76 g/mol. The compound features a naphthalene ring, a propanone chain, and a dimethylamino group. It is synthesized primarily through the Mannich reaction , which involves the condensation of 2-acetonaphthone with formaldehyde and dimethylamine hydrochloride in the presence of an acid catalyst.

Biological Activity

Research indicates that this compound exhibits notable analgesic properties. Its structural characteristics enable it to interact effectively with biological targets, making it a candidate for further pharmacological studies aimed at developing new pain relief medications. The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Analgesic | Demonstrated effectiveness in pain management through various in vitro assays. |

| Anti-inflammatory | Potential for reducing inflammation; specific mechanisms are still under study. |

| Neuroprotective | May offer protective effects on neural tissues; requires further investigation. |

Case Studies and Research Findings

Several studies have evaluated the analgesic and anti-inflammatory effects of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one:

- Analgesic Efficacy : In vitro assays have shown that compounds derived from this structure exhibit significant analgesic activity comparable to established pain relief medications. The mechanisms underlying this activity may involve modulation of pain pathways.

- Anti-inflammatory Properties : Preliminary data suggest that this compound may inhibit inflammatory mediators, although detailed mechanisms remain to be elucidated. Further research is needed to confirm these effects and understand the underlying biochemical pathways.

- Molecular Docking Studies : Computational studies have been conducted to predict how this compound interacts with various biological targets. Docking simulations indicate favorable binding affinities with receptors involved in pain and inflammation pathways .

Comparative Analysis

The uniqueness of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one is highlighted when compared to structurally similar compounds:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 3-(Dimethylamino)-1-(phenyl)propan-1-one | Phenyl group instead of naphthalene | Analgesic activity |

| 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one | Methoxy substitution on phenyl | Enhanced solubility |

| 3-(Dimethylamino)-1-(4-nitrophenyl)propan-1-one | Nitro substitution on phenyl | Increased reactivity |

| 3-(Dimethylamino)-1-(2-methoxyphenyl)propan-1-one | Methoxy substitution on a different position | Potentially altered pharmacokinetics |

The presence of the naphthalene ring in this compound distinguishes it from others, potentially influencing its biological activity and efficacy as an analgesic agent.

Comparison with Similar Compounds

Variations in the Amine Substituent

Key Observations :

- The dimethylamino derivative is preferred in drug synthesis due to its compact size and ease of functionalization.

- Benzylamino variants show lower solubility due to aromatic bulk but retain crystallinity .

Variations in the Aryl Group

Key Observations :

Positional Isomerism in the Naphthalene Group

Key Observations :

Key Observations :

- Chalcones and 4-aminoquinoline hybrids show promise in antiparasitic applications but require optimization for solubility .

- Ferrocenyl compounds leverage organometallic chemistry for targeted cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one, and how is reaction efficiency optimized?

- Methodology : The compound is synthesized via a Claisen-Schmidt condensation between 2-acetylnaphthalene and dimethylamine derivatives. A reported procedure involves reacting (E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one under optimized conditions (e.g., solvent polarity, temperature control) to achieve an 87% yield. Reaction progress is monitored via TLC, and purification is performed using column chromatography. Structural confirmation relies on spectral techniques (1H/13C NMR, FT-IR, HR-MS) .

- Optimization : Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent selection (DMF or ethanol), and reaction time (2–6 hours). Catalytic bases like K₂CO₃ enhance enolate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it?

- Techniques :

- FT-IR : A strong carbonyl (C=O) stretch near 1675 cm⁻¹ and aromatic C-H vibrations (745–850 cm⁻¹) confirm the naphthyl and ketone groups .

- NMR : 1H NMR shows a singlet for dimethylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 7.5–8.5 ppm). 13C NMR reveals the ketone carbon at δ 195–200 ppm .

- HR-MS : The molecular ion peak [M+Na⁺] at m/z 444.1569 aligns with the theoretical formula C₂₈H₂₃NNaO₃ .

Q. How does salt formation (e.g., hydrochloride) impact the compound’s solubility and bioactivity?

- Methodology : Protonation of the dimethylamino group with HCl enhances water solubility, facilitating in vitro assays. For example, 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (CAS 5409-58-5) is used in pharmacokinetic studies. Solubility is quantified via shake-flask experiments, and bioactivity is compared using assays like antiplasmodial IC₅₀ .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict the electronic and nonlinear optical (NLO) properties of this compound?

- DFT Analysis : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs), polarizability, and hyperpolarizability. The compound exhibits strong NLO activity due to a charge-transfer "D-π-A" architecture, with a bandgap of ~3.5 eV and hyperpolarizability (β) values exceeding 100 × 10⁻³⁰ esu .

- Docking Studies : Molecular docking against hepatoprotective targets (e.g., cytochrome P450) reveals binding affinities (<i>K</i>d ~5–10 µM), validated via in vitro enzyme inhibition assays .

Q. How do researchers resolve contradictions in reported biological activities (e.g., antiplasmodial vs. hepatoprotective effects)?

- Data Analysis :

- Structure-Activity Relationship (SAR) : Substituent variations (e.g., chloro vs. methoxy groups) alter bioactivity. For instance, 4-aminoquinoline-chalcone hybrids show antiplasmodial activity (IC₅₀ < 1 µM), while naphthyl derivatives prioritize hepatoprotection .

- Assay Conditions : Discrepancies arise from cell-line specificity (e.g., Plasmodium falciparum vs. HepG2 cells) and cytotoxicity thresholds. Meta-analyses of dose-response curves and selectivity indices (SI > 10) clarify therapeutic potential .

Q. What experimental designs validate the compound’s role in multi-step syntheses (e.g., pyrazolo[1,5-a]pyrimidine derivatives)?

- Multi-Step Synthesis : The compound acts as a Michael acceptor in cyclocondensation reactions. For example, reaction with aminopyrazoles under basic conditions yields pyrazolo[1,5-a]pyrimidines. Reaction monitoring via LC-MS and purification via recrystallization (ethanol/water) ensure >85% purity. Yields depend on electron-withdrawing substituents on the naphthyl ring .

Q. How are pharmacokinetic properties (e.g., metabolic stability) evaluated for this compound?

- In Vitro Models :

- Microsomal Stability : Incubation with liver microsomes (human/rat) quantifies metabolic half-life (t₁/₂). CYP450 isoforms responsible for oxidation (e.g., CYP3A4) are identified via inhibition assays .

- Plasma Protein Binding : Equilibrium dialysis assesses binding affinity (>90% bound in human plasma), influencing bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.